molecular formula C44H36Fe2P2 B594250 (R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene CAS No. 136274-57-2

(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene

Cat. No.: B594250
CAS No.: 136274-57-2
M. Wt: 738.41
InChI Key: VADPYXYBFVOWCG-UHFFFAOYSA-N
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Description

(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is a chiral diphosphine ligand widely used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in asymmetric synthesis and other catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene typically involves the reaction of biferrocene with diphenylphosphine under specific conditions. One common method includes the use of n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of biferrocene to form the desired product .

Industrial Production Methods

Industrial production methods for (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of transition metal complexes as catalysts .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .

Scientific Research Applications

(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include the coordination sites on the metal centers and the specific interactions between the ligand and the substrate .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is unique due to its chiral nature and the ability to form highly stable and selective complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .

Properties

CAS No.

136274-57-2

Molecular Formula

C44H36Fe2P2

Molecular Weight

738.41

IUPAC Name

cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+)

InChI

InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2

InChI Key

VADPYXYBFVOWCG-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2]

Synonyms

(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene

Origin of Product

United States

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